molecular formula C11H8FN3O B5719277 2-(2-fluorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile

2-(2-fluorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile

Cat. No. B5719277
M. Wt: 217.20 g/mol
InChI Key: JRIUAFLACLGCNU-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile, also known as FMOC, is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. FMOC is a heterocyclic organic compound that contains nitrogen and oxygen in its molecular structure.

Mechanism of Action

The exact mechanism of action of 2-(2-fluorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile is not fully understood, but it is believed to act by inhibiting key enzymes and signaling pathways involved in cell growth and proliferation. 2-(2-fluorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of protein kinase C, a signaling pathway involved in cell growth and differentiation.
Biochemical and Physiological Effects:
2-(2-fluorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-(2-fluorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is necessary for tumor growth. In addition, 2-(2-fluorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile has been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

2-(2-fluorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It is also stable and can be stored for extended periods of time. However, 2-(2-fluorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile has some limitations. It is relatively insoluble in water, which can make it difficult to use in some experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments that target specific pathways.

Future Directions

There are several future directions for research on 2-(2-fluorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile. One area of interest is the development of new synthetic methods to improve yield and purity. Another area of interest is the design of new analogs of 2-(2-fluorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile that have improved solubility and bioavailability. In addition, further studies are needed to fully understand the mechanism of action of 2-(2-fluorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile and its potential applications in the treatment of cancer, neurodegenerative diseases, and other conditions.

Synthesis Methods

The synthesis of 2-(2-fluorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile involves a multistep process that starts with the reaction of 2-fluorobenzaldehyde with methylamine to form 2-(2-fluorophenyl)-N-methylacetamide. This intermediate is then reacted with ethyl oxalyl chloride to form 2-(2-fluorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile. The synthesis of 2-(2-fluorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile has been optimized to improve yield and purity, making it a viable option for large-scale production.

Scientific Research Applications

2-(2-fluorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 2-(2-fluorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile has also been studied for its potential as an antibacterial and antifungal agent. In addition, 2-(2-fluorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(2-fluorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3O/c1-14-11-9(6-13)15-10(16-11)7-4-2-3-5-8(7)12/h2-5,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIUAFLACLGCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N=C(O1)C2=CC=CC=C2F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile

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